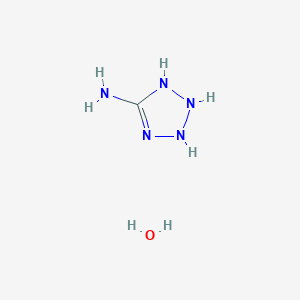

2,3-dihydro-1H-tetrazol-5-amine;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-tetrazol-5-amine;hydrate typically involves the reaction of nitriles with sodium azide under acidic conditionsThe reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of triethyl orthoformate and sodium azide as starting materials. The reaction is conducted under reflux conditions, and the product is purified through recrystallization. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-tetrazol-5-amine;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Tetrazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted tetrazoles.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Tetrazole derivatives, including 2,3-dihydro-1H-tetrazol-5-amine; hydrate, have shown significant antimicrobial properties. Research indicates that specific tetrazole compounds exhibit activity against various bacteria and fungi. For instance, a series of tetrazole derivatives were synthesized and tested for their antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating potent activity comparable to standard antibiotics .

2. Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of tetrazole derivatives. For example, compounds derived from tetrazoles were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Some derivatives exhibited IC50 values in the low micromolar range, indicating strong anti-inflammatory activity . The synthesis of novel tetrazole-based compounds has led to the discovery of candidates that could serve as new anti-inflammatory drugs.

3. Anticancer Activity

Research has also focused on the cytotoxic effects of tetrazole derivatives against cancer cell lines. A study demonstrated that certain derivatives of 1H-tetrazol-5-amine showed selective cytotoxicity against cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents .

Material Science Applications

1. Energetic Materials

Tetrazoles are known for their energetic properties and are utilized in the formulation of explosives and propellants. The stability and energy output of tetrazole compounds make them suitable for applications in military and aerospace industries . The synthesis of various energetic salts from tetrazole derivatives has been explored to enhance performance while reducing sensitivity to shock and friction.

2. Coatings and Adhesives

Due to their chemical stability and adhesive properties, tetrazole compounds are being investigated for use in coatings and adhesives. Their ability to form strong bonds can be advantageous in various industrial applications where durability is crucial .

Agricultural Applications

1. Pesticides

The unique structure of tetrazoles allows for modifications that can enhance their efficacy as pesticides. Research into tetrazole-based agrochemicals has shown potential for developing new classes of pesticides that can target specific pests while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-tetrazol-5-amine;hydrate involves its interaction with various molecular targets. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions, which can influence biological pathways. In medicinal applications, it acts as a bioisostere for carboxylic acids, enhancing the pharmacokinetic properties of drugs .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(2H-Tetrazol-5-yl)-2H-tetrazol-5-amine hydrate (1:1) .

- CAS No.: 15454-54-3; EC No.: 604-965-4 .

- Molecular Formula: C₂H₅N₉O; Average Mass: 171.124 g/mol; Monoisotopic Mass: 171.0617 g/mol .

- Structure : Comprises two tetrazole rings linked via an amine group, with one water molecule in the crystalline lattice .

5,5’-Bis-(1H-tetrazolyl)amine monohydrate (160∙H₂O)

- Structure : Two tetrazole rings connected by an amine group; structurally analogous but with a bis-tetrazole core .

- Synthesis: Reaction of sodium dicyanamide with sodium azide in aqueous/ethanolic HCl .

- Applications : High-energy density material; used in pyrotechnics and detonators .

| Property | 2,3-Dihydro-1H-tetrazol-5-amine;hydrate | 5,5’-Bis-(1H-tetrazolyl)amine monohydrate |

|---|---|---|

| Molecular Formula | C₂H₅N₉O | C₂H₆N₁₀O |

| Average Mass (g/mol) | 171.124 | 186.14 |

| Nitrogen Content | 73.8% | 75.3% |

| Key Application | Energetic intermediates | High-energy explosives |

4,6-Dimethyl-1,3,5-triazin-2-amine hydrate

- Structure : Triazine ring with methyl substituents and an amine group; differs in heterocyclic core (triazine vs. tetrazole) .

- Applications : Agrochemicals (herbicides, fungicides) due to stability and bioavailability .

| Property | This compound | 4,6-Dimethyl-1,3,5-triazin-2-amine hydrate |

|---|---|---|

| Heterocycle Type | Tetrazole | Triazine |

| Molecular Formula | C₂H₅N₉O | C₅H₁₀N₄O |

| Melting Point | Not reported | 280–285°C (decomposes) |

| Key Application | Pharmaceuticals | Agrochemicals |

N-(2,3-Dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine

- Structure : Tetrazole substituted with methyl and dimethoxybenzyl groups; enhanced lipophilicity .

- Applications : Medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) .

| Property | This compound | N-(2,3-Dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine |

|---|---|---|

| Molecular Weight | 171.124 g/mol | 249.27 g/mol |

| Water Solubility | High (hydrate form) | Low (28.9 µg/mL at pH 7.4) |

| Key Application | Energetic materials | Drug discovery |

5-Amino-1-phenyltetrazole

- Structure : Phenyl-substituted tetrazole; aromatic group enhances thermal stability .

- Applications : Corrosion inhibitors, ligands in coordination chemistry .

| Property | This compound | 5-Amino-1-phenyltetrazole |

|---|---|---|

| Molecular Formula | C₂H₅N₉O | C₇H₇N₅ |

| Thermal Stability | Moderate | High (aromatic stabilization) |

| Key Application | Explosive precursors | Industrial chemistry |

Market and Regulatory Insights

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydro-1H-tetrazol-5-amine hydrate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of thiourea derivatives with hydrazine hydrate under reflux conditions. Optimization involves controlling stoichiometric ratios (e.g., hydrazine hydrate to precursor), reaction temperature (80–100°C), and pH (neutral to slightly acidic). Purity can be improved by recrystallization from methanol-water mixtures. Kinetic studies using HPLC or in-situ FTIR can monitor intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of 2,3-dihydro-1H-tetrazol-5-amine hydrate?

- Methodological Answer :

- NMR : 1H- and 13C-NMR identify proton environments and carbon hybridization (e.g., aromatic tetrazole protons at δ 8.5–9.5 ppm) .

- X-ray Crystallography : Resolves tautomeric forms (1H- vs. 2H-tetrazole) and hydrogen-bonding networks in the hydrate .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (103.085 g/mol for CH3N5·H2O) and fragmentation patterns .

Q. How are thermodynamic properties (e.g., enthalpy of formation) experimentally determined for this compound?

- Methodological Answer : Bomb calorimetry measures combustion enthalpy (ΔcH∘), while sublimation enthalpy (ΔsubH) is derived from vapor pressure data via Knudsen effusion. Solid-state ΔfH∘ is calculated using Hess’s law, combining combustion data with reference enthalpies of CO2, H2O, and N2 .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., ΔfH∘) be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic variations or hydration state inconsistencies. Researchers should:

- Validate sample purity via elemental analysis and DSC.

- Replicate studies using standardized protocols (e.g., NIST-recommended calorimetry methods).

- Compare results with computational predictions (DFT or group contribution models) to identify outliers .

Q. What computational strategies are suitable for modeling the reactivity and stability of 2,3-dihydro-1H-tetrazol-5-amine hydrate?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict tautomer stability and reaction pathways (e.g., ring-opening under acidic conditions).

- Molecular Dynamics (MD) : Simulate hydration effects on crystal packing using force fields like OPLS-AA.

- AI-Driven Tools : Platforms like COMSOL Multiphysics integrate experimental data to predict degradation kinetics under varying humidity/temperature .

Q. What experimental designs are recommended for studying the compound’s stability under industrial storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to track decomposition products (e.g., ammonia release).

- Light Sensitivity : Use UV-Vis spectroscopy to monitor photodegradation rates under IEC 62471 standard light sources.

- Mechanistic Studies : Isotope labeling (15N-tetrazole) and in-situ Raman spectroscopy elucidate degradation pathways .

Properties

Molecular Formula |

CH7N5O |

|---|---|

Molecular Weight |

105.10 g/mol |

IUPAC Name |

2,3-dihydro-1H-tetrazol-5-amine;hydrate |

InChI |

InChI=1S/CH5N5.H2O/c2-1-3-5-6-4-1;/h5-6H,(H3,2,3,4);1H2 |

InChI Key |

AXURIMSHRDDJSF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNNN1)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.